Cas no 1264510-60-2 (8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione)

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic heterocyclic compound featuring both amino and imide functional groups. Its unique structural framework, combining a spiro[4.5]decane core with a diazaspiro ring system, makes it a valuable intermediate in synthetic organic and medicinal chemistry. The compound’s rigid spiro architecture enhances stereochemical control, while the reactive amino group allows for further functionalization, enabling applications in the development of pharmacologically active molecules. Its stability and well-defined reactivity profile make it suitable for use in peptide mimetics, enzyme inhibitors, and other biologically relevant scaffolds. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids or bases.
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione structure
1264510-60-2 structure
Product Name:8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
CAS No:1264510-60-2
MF:C8H13N3O2
MW:183.207721471786
CID:4566015
PubChem ID:66728926
Update Time:2025-06-14

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione
    • (5s,8s)-8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
    • BBL036720
    • STL559099
    • D77953
    • D77961
    • cis-8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
    • CS-WAA0333
    • SCHEMBL573347
    • CS-WAA0256
    • CS-17486
    • 1357924-94-7
    • RBGQCTGSYGGUES-UHFFFAOYSA-N
    • AKOS023411897
    • EN300-109550
    • CS-17527
    • DA-11472
    • 1264510-60-2
    • AKOS037651878
    • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
    • Inchi: 1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)
    • InChI Key: RBGQCTGSYGGUES-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCC(CC2)N)NC(N1)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 84.2

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Pricemore >>

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8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Related Literature

Additional information on 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Recent Advances in the Study of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 1264510-60-2)

The compound 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 1264510-60-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, which serves as a key intermediate in the preparation of various biologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient multi-step synthesis route for this compound, achieving a high yield of 78% under optimized conditions. The synthetic approach involved the use of readily available starting materials and mild reaction conditions, making it suitable for large-scale production.

From a biological perspective, research has revealed that 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione exhibits promising activity as a modulator of specific enzyme systems. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound show selective inhibition of certain kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range. These findings suggest potential applications in the development of novel anti-inflammatory agents.

The structural features of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, particularly its spirocyclic core and multiple hydrogen bond donor/acceptor sites, make it an attractive scaffold for drug design. Computational modeling studies have demonstrated that this compound can adopt multiple bioactive conformations, allowing it to interact with various biological targets. This property has been exploited in recent fragment-based drug discovery campaigns targeting protein-protein interactions.

In the context of drug development, several pharmaceutical companies have included 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in their screening libraries. A 2024 patent application disclosed by a major biotech company describes the use of this compound as a building block for the synthesis of novel small molecule inhibitors of a clinically relevant oncology target. The patent highlights improved pharmacokinetic properties of derivatives containing this scaffold compared to previous generations of inhibitors.

Ongoing research is exploring the potential of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in addressing current challenges in medicinal chemistry, such as the development of compounds that can modulate difficult targets like protein-protein interactions and allosteric sites. The compound's balanced physicochemical properties and synthetic tractability position it as a valuable tool in these efforts. Future studies are expected to further elucidate its structure-activity relationships and expand its applications in therapeutic development.

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